molecular formula C8H11NO2 B13217744 3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile

3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile

Cat. No.: B13217744
M. Wt: 153.18 g/mol
InChI Key: QWROTGMEFTTXBY-UHFFFAOYSA-N
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Description

3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile is an epoxide (oxirane) derivative featuring a methyl group and a tetrahydrofuran (oxolan-2-yl) substituent on the oxirane ring, along with a carbonitrile functional group.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile

InChI

InChI=1S/C8H11NO2/c1-8(7(5-9)11-8)6-3-2-4-10-6/h6-7H,2-4H2,1H3

InChI Key

QWROTGMEFTTXBY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-3-(oxolan-2-yl)oxirane with a cyanide source under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of 3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Data
3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile Methyl, oxolan-2-yl C₈H₁₁NO₂ 153.18 (calc) High polarity due to cyclic ether; potential for stereoselective reactions
3-Methyl-3-p-tolyl-oxirane-2-carbonitrile Methyl, p-tolyl (aromatic) C₁₁H₁₁NO 173.21 58% synthesis yield; bulky aromatic substituent enhances crystallinity
3-(Methoxymethyl)-3-methyloxirane-2-carbonitrile Methyl, methoxymethyl C₆H₉NO₂ 127.14 Linear substituent; lower molecular weight; likely higher volatility
2-Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester 4-Methoxyphenyl, methyl ester C₁₁H₁₂O₄ 208.21 Ester group; higher solubility in organic solvents

Physical Properties

  • Polarity and Solubility: The oxolan-2-yl substituent increases polarity, suggesting higher solubility in polar solvents (e.g., ethanol, acetone) compared to the hydrophobic p-tolyl analog .
  • Volatility : The methoxymethyl derivative’s lower molecular weight (127.14 vs. 173.21 for the p-tolyl compound) implies higher volatility, making it more suitable for gas-phase reactions .

Crystallographic Insights

While direct crystallographic data for the target compound are absent, methods like SHELX refinement (used in small-molecule crystallography) are critical for confirming the geometry of such epoxide derivatives . For example, the spiro[indoline-3,2-pyrrolidine]-carbonitrile structure in highlights the importance of bond angles (e.g., N4–C17–C16 = 129.9°) in determining reactivity .

Biological Activity

3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile is an organic compound characterized by its unique structural features, including an oxirane (epoxide) ring and a nitrile functional group. These features contribute to its potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The chemical structure of 3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile includes:

  • Molecular Formula : C₇H₉NO₂
  • Molecular Weight : Approximately 153.18 g/mol
  • Functional Groups : Epoxide ring, nitrile group

The presence of the oxirane ring suggests that the compound may undergo nucleophilic attack, leading to various biological interactions.

The biological activity of 3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile is hypothesized to involve several mechanisms:

  • Nucleophilic Reactions : The reactive oxirane ring can participate in ring-opening reactions with nucleophiles present in biological systems, potentially leading to the formation of reactive intermediates that modulate biological pathways.
  • Protein Interactions : The nitrile group may facilitate hydrogen bonding with proteins and enzymes, influencing their activity and functionality.
  • Enzyme Modulation : Preliminary studies indicate that the compound may interact with specific enzymes, potentially altering their catalytic properties and affecting metabolic processes.

In Vitro Studies

Recent investigations into the biological activity of 3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile have yielded promising results:

Study TypeCell Line/ModelEffect ObservedReference
CytotoxicityA549 (Lung Cancer)Inhibition of proliferation
Enzyme ActivityVarious EnzymesModulation of enzyme kinetics
Apoptosis InductionZR-75-30 (Breast Cancer)Induction of apoptosis

These studies suggest that the compound possesses significant anti-cancer properties, particularly through its ability to inhibit cell growth and induce programmed cell death in various cancer cell lines.

Case Studies

  • Anti-Cancer Activity : A study demonstrated that 3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile significantly inhibited the growth of A549 lung cancer cells by inducing apoptosis through a caspase-dependent pathway. This was evidenced by increased levels of cleaved caspases and PARP in treated cells.
  • Enzyme Interaction : Research indicated that the compound could act as a reversible inhibitor of catechol O-methyltransferase (COMT), suggesting potential applications in treating disorders related to catecholamine metabolism, such as Parkinson's disease.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 3-(oxolan-3-yl)prop-2-enonateContains a double bondModerate anti-cancer effects
3-(Methoxymethyl)-3-(propan-2-yl)oxiraneDifferent substituentsPotential enzyme interactions

The differences in structural features such as double bonds or additional functional groups may influence their reactivity and biological profiles.

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